pKa Shift: Enhanced Phenol Acidity vs. 4-Amino-2-(trifluoromethyl)phenol
The introduction of a fluorine atom ortho to the phenol group significantly increases the acidity of 4-amino-2-fluoro-6-(trifluoromethyl)phenol relative to its non-fluorinated analog. The target compound exhibits a predicted pKa of 6.95 ± 0.48 , whereas 4-amino-2-(trifluoromethyl)phenol (CAS 1535-76-8), which lacks the ortho-fluorine, has a predicted pKa of 8.24 ± 0.43 [1]. This 1.29 log unit increase in acidity represents a nearly 20-fold higher proton dissociation constant (Ka).
| Evidence Dimension | Acid dissociation constant (pKa) of the phenol hydroxyl group |
|---|---|
| Target Compound Data | 6.95 ± 0.48 (Predicted) |
| Comparator Or Baseline | 4-Amino-2-(trifluoromethyl)phenol: 8.24 ± 0.43 (Predicted) |
| Quantified Difference | ΔpKa = -1.29 (≈ 19.5× increase in Ka) |
| Conditions | Computational prediction (unspecified software); source: ChemicalBook |
Why This Matters
This pKa shift means the target compound will be significantly more deprotonated at physiological pH 7.4, directly impacting solubility, permeability, and receptor-binding interactions, thereby making it the preferred synthon when a stronger H-bond donor or anionic intermediate is required.
- [1] ChemicalBook. 4-Amino-2-(trifluoromethyl)phenol (CAS 1535-76-8) - Predicted pKa: 8.24±0.43. Accessed 2026. View Source
